N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide
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Overview
Description
N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide is an organic compound characterized by its unique structure, which includes a benzyl group, a methyloxazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide typically involves the reaction of benzylamine with 4-benzyl-2-methyloxazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzyl groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Reduced amide derivatives with altered functional groups.
Substitution: Compounds with nucleophilic groups replacing the benzyl groups.
Scientific Research Applications
N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(4-methylphenyl)acetamide
- N-Benzyl-2-(4-methoxyphenyl)-N-methylacetamide
- 2-Methyl-4-isobutyl-5-(N-benzylbenzamido)oxazole
Uniqueness
N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide stands out due to its unique combination of a benzyl group, methyloxazole ring, and acetamide moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
87783-85-5 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-15-21-19(13-17-9-5-3-6-10-17)20(24-15)22(16(2)23)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
ZKDQPCBSGBNHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)N(CC2=CC=CC=C2)C(=O)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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